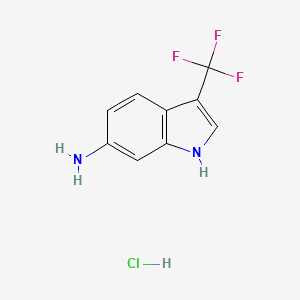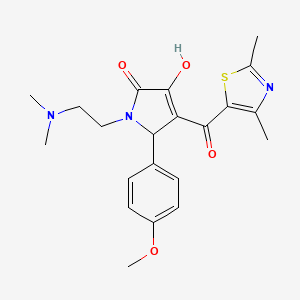
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with distinctive structural features, such as a quinazolinone moiety and a trifluoromethyl benzenesulfonamide group. This compound is known for its diverse applications in pharmaceutical, chemical, and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process:
Formation of Quinazolinone Moiety: : Starting from a substituted anthranilic acid, the quinazolinone core is synthesized via cyclization reactions under specific conditions (often involving dehydrating agents and heat).
Attachment of Phenyl Group: : The phenyl group is introduced through coupling reactions using palladium catalysts, such as Suzuki or Heck coupling.
Introduction of Trifluoromethyl Benzenesulfonamide: : The trifluoromethyl benzenesulfonamide group is added using a sulfonylation reaction, typically in the presence of bases like triethylamine.
Industrial Production Methods
Industrial production often scales up these laboratory methods, incorporating batch or continuous flow processes. Specific catalysts, reagents, and optimized reaction conditions ensure high yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The quinazolinone moiety can undergo oxidation, forming more oxidized derivatives under certain conditions.
Reduction: : Reduction reactions can modify the quinazolinone structure, influencing the compound’s reactivity and properties.
Substitution: : The phenyl ring and quinazolinone can undergo various substitution reactions, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Triethylamine, sodium hydroxide.
Acids: : Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products depend on the specific reaction:
Oxidation: : More oxidized quinazolinone derivatives.
Reduction: : Reduced quinazolinone derivatives.
Substitution: : Functionalized derivatives with various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for creating more complex molecules, especially in the design of ligands and catalysts.
Biology
In biological research, it is studied for its potential effects on cellular pathways and as a probe for understanding molecular interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Industry
In industry, it is utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through the modulation of biochemical pathways, which can result in therapeutic benefits or changes in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzenesulfonamide: : Lacks the trifluoromethyl group, affecting its reactivity and biological activity.
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzenesulfonamide: : Contains a methyl instead of a trifluoromethyl group, which influences its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide enhances its stability, lipophilicity, and potential biological activity compared to its analogs. This unique structural feature makes it a valuable compound in various fields of scientific research.
Propiedades
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-19-8-4-2-6-17(19)21(29)28(14)16-12-10-15(11-13-16)27-32(30,31)20-9-5-3-7-18(20)22(23,24)25/h2-13,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHPVOMVNJWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)
![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)
![2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2695066.png)
![6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid](/img/structure/B2695067.png)
![[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2695068.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2695071.png)
![ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](4-methoxyphenyl)methyl}piperidine-4-carboxylate](/img/structure/B2695072.png)



